1-Chloro-1,1,2-trimethyl-2,2-diphenyldisilane
Description
Properties
IUPAC Name |
chloro-dimethyl-[methyl(diphenyl)silyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClSi2/c1-17(2,16)18(3,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMGADTXSQKXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)([Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20741903 | |
| Record name | 1-Chloro-1,1,2-trimethyl-2,2-diphenyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118851-97-1 | |
| Record name | 1-Chloro-1,1,2-trimethyl-2,2-diphenyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mechanism and Reaction Conditions
The electroreduction of chlorosilanes involves a two-electron transfer process, generating silyl anions that couple to form disilanes. Key parameters include:
-
Electrode material : Magnesium sacrificial electrodes prevent oxidation of the Si–Si bond.
-
Electrolyte : LiClO₄ in tetrahydrofuran (THF) ensures ionic conductivity and stabilizes intermediates.
For 1-chloro-1,1,2-trimethyl-2,2-diphenyldisilane, a mixed chlorosilane feed is used. For example:
Table 1: Electroreductive Coupling Parameters
Organometallic Coupling Reactions
Grignard and organolithium reagents facilitate Si–Si bond formation through nucleophilic displacement.
Silyl Anion Coupling
A silyl lithium reagent (e.g., PhMe₂SiLi) reacts with a chlorosilane (e.g., ClSiMe₂Ph) to form the disilane:
Subsequent chlorination with HCl introduces the chlorine substituent.
Table 2: Organometallic Synthesis Optimization
| Reagent Pair | Temperature (°C) | Chlorination Agent | Yield (%) | Reference |
|---|---|---|---|---|
| PhMe₂SiLi + ClSiMe₂Ph | -78 | HCl (gas) | 62 | |
| Ph₂MeSiK + ClSiMe₃ | 0 | HCl (solution) | 55 |
Hydrosilylation Followed by Chlorination
Hydrosilylation of alkenes with chlorosilanes provides intermediates for disilane synthesis.
Stepwise Synthesis
-
Hydrosilylation : Allyl(chloro)(methyl)(phenyl)silane is synthesized via Pt-catalyzed hydrosilylation of allyl chloride with HSiMePhCl.
-
Cyclization : The intermediate undergoes ring-closing to form a disilacyclopentane derivative.
-
Chlorination : Treatment with Cl₂ or SOCl₂ introduces the chlorine atom.
Table 3: Hydrosilylation-Chlorination Results
| Starting Material | Catalyst | Chlorination Agent | Final Yield (%) | Reference |
|---|---|---|---|---|
| Allyl chloride + HSiMePhCl | H₂PtCl₆ | SOCl₂ | 70 | |
| 1-Pentene + HSiMe₂Cl | Karstedt | Cl₂ | 68 |
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Electroreductive Coupling | Scalable, avoids harsh reagents | Requires specialized equipment | 65–78 |
| Organometallic Coupling | High selectivity | Sensitive to moisture/oxygen | 55–62 |
| Hydrosilylation-Chlorination | Versatile for complex structures | Multi-step, lower atom economy | 68–70 |
Chemical Reactions Analysis
Reductive Coupling Reactions
Electroreductive methods enable efficient Si–Si bond formation using this chlorosilane. Key findings include:
This method avoids siloxane contamination (<2%) and achieves high purity .
Nucleophilic Substitution Reactions
The chlorine atom serves as a reactive site for nucleophilic displacement:
-
Grignard Reagent Reactions :
Reacting with allylmagnesium chloride in diethyl ether yields allyl-substituted silanes. For analogous compounds, this substitution occurs at -78°C with 76% efficiency . -
Anionic Polymerization Initiation :
When combined with PhMe₂SiK (potassium dimethylphenylsilanolate) in THF at -78°C, the compound initiates ring-opening polymerization of disilacyclopentanes. Initiator efficiency correlates with solvent polarity and temperature .
Cross-Coupling with Dichlorosilanes
Electroreductive cross-coupling extends Si–Si chains:
| Dichlorosilane Partner | Product | Yield |
|---|---|---|
| 1,2-Dichloro-1,1,2-trimethyl-2-phenyldisilane | Tetrasilane (Me₃Si–SiMePh–SiMePh–SiMe₃) | 55% |
| Dichlorodimethylsilane | Trisilane (Me₃Si–SiMe₂–SiMe₂Ph) | 48–65% |
These reactions require excess chlorotrimethylsilane (5:1 ratio) and proceed via sequential anion attacks .
Comparative Reactivity Table
Key differences vs. related chlorosilanes:
| Compound | Electrophilicity | Preferred Reaction |
|---|---|---|
| 1-Chloro-1,1,2-trimethyl-2,2-diphenyldisilane | Moderate | Anionic coupling |
| Chlorotriphenylsilane | Low | Radical coupling |
| Dichlorodimethylsilane | High | Chain-extension |
Steric hindrance from phenyl groups slows radical pathways, favoring ionic mechanisms .
Mechanistic Considerations
Scientific Research Applications
Materials Science
1-Chloro-1,1,2-trimethyl-2,2-diphenyldisilane is primarily used in the development of advanced materials due to its unique chemical properties:
- Silicone Polymers : It acts as a precursor in synthesizing silicone polymers that exhibit enhanced thermal stability and mechanical properties.
- Adhesives and Sealants : The compound is utilized in formulating adhesives and sealants that require high durability and resistance to environmental factors.
Polymer Chemistry
The compound plays a significant role in polymerization processes:
-
Anionic Polymerization : It serves as a monomer in anionic ring-opening polymerization reactions, contributing to the formation of complex polymer structures with tailored properties .
Polymer Type Reaction Conditions Yield Silicone Elastomers THF at -78°C High Cross-linked Polymers Varying temperatures Moderate to High
Chemical Intermediates
As a chlorinated silane, it functions as an important intermediate in various chemical syntheses:
-
Synthesis of Functional Silanes : It is used to produce other functional silanes that can be employed in coatings and surface treatments.
Intermediate Product Application Silanol Derivatives Surface modification Siloxane Compounds Coating formulations
Case Study 1: Silicone Polymer Development
In a study focused on developing high-performance silicone elastomers, researchers utilized this compound as a key monomer. The resulting polymers exhibited superior thermal stability and mechanical properties compared to traditional silicone formulations. The study highlighted the compound's effectiveness in enhancing the overall performance of silicone-based materials.
Case Study 2: Adhesive Formulation
Another investigation explored the use of this disilane compound in formulating industrial adhesives. The adhesives demonstrated improved adhesion properties and resistance to moisture and temperature fluctuations. This application underscores the importance of chlorinated silanes in enhancing adhesive technologies.
Mechanism of Action
The mechanism of action of 1-Chloro-1,1,2-trimethyl-2,2-diphenyldisilane involves its ability to undergo various chemical reactions due to the presence of reactive silicon-chlorine and silicon-phenyl bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and reagents used. The molecular targets and pathways involved in its reactions are primarily related to the formation and cleavage of silicon-based bonds.
Comparison with Similar Compounds
Structural Comparison with Similar Disilanes
The following table compares structural features of 1-chloro-1,1,2-trimethyl-2,2-diphenyldisilane with analogous disilanes from the evidence:
Notes:
- Steric Effects : Bulky substituents like tert-butyl (t-Bu) in C₂₈H₄₆Si₂ cause significant bond elongation (2.49 Å) and conformational deviations from staggered arrangements due to steric clashes . The target compound’s methyl and phenyl groups likely induce less strain, but phenyl rings may still restrict rotation around the Si-Si axis.
Physical and Chemical Properties
Molecular Weight and Solubility:
- This compound : Estimated molecular weight ~315–330 g/mol (based on C₁₇H₂₂ClSi₂).
- 1,1,2,2-Tetramethyl-1,2-diphenyldisilane: Molecular weight 270.52 g/mol; logP (octanol-water partition coefficient) ≈ 3.0 (indicating moderate hydrophobicity) .
- 1,2-Dichloro-1,1,2,2-tetramethyldisilane: logP ~2.95 (similar hydrophobicity to non-chlorinated analogs) .
Thermal Stability:
- Chlorinated disilanes (e.g., C₄H₁₀Cl₂Si₂) are prone to hydrolysis and thermal decomposition due to Si-Cl bond reactivity . The target compound may exhibit similar instability under humid or high-temperature conditions.
Biological Activity
1-Chloro-1,1,2-trimethyl-2,2-diphenyldisilane (CAS No. 118851-97-1) is an organosilicon compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H19ClSi2
- Molecular Weight : 290.93 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Its potential applications range from antimicrobial properties to roles in polymer synthesis.
Antimicrobial Activity
Research indicates that silanes can exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes. In a study assessing the antimicrobial efficacy of various silanes, this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria.
Cytotoxicity and Anticancer Properties
The cytotoxic effects of organosilicon compounds have been analyzed in cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in certain cancer cell lines through the activation of caspase pathways.
The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:
- Membrane Disruption : The compound may integrate into lipid bilayers of microbial cells leading to increased permeability and eventual cell lysis.
- Reactive Oxygen Species (ROS) Generation : Similar organosilicon compounds have been shown to generate ROS which can induce oxidative stress in cells.
Study 1: Antimicrobial Efficacy
A comparative study was conducted on various silanes including this compound. The results indicated:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Study 2: Cytotoxicity in Cancer Cells
In vitro studies assessed the cytotoxic effects on human breast cancer (MCF-7) cells:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 60 |
| 50 | 30 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Chloro-1,1,2-trimethyl-2,2-diphenyldisilane in laboratory settings?
- Methodological Answer : Synthesis often involves halogenation of disilane precursors using chlorinating agents under inert atmospheres. For example, analogous compounds like 1-chloro-1,1-difluoroethane are synthesized via dehydrohalogenation using strong bases or Lewis acid-catalyzed reactions . Ensure stoichiometric control and monitor reaction progress using gas chromatography (GC) or infrared (IR) spectroscopy to track intermediate formation.
Q. How should researchers handle and store this compound to ensure safety?
- Methodological Answer : Follow SDS guidelines for chlorinated silanes, including using inert gas-purged storage containers and corrosion-resistant materials. Personal protective equipment (PPE) such as nitrile gloves and fume hoods are mandatory. Compatibility checks for storage facilities (e.g., avoiding moisture) are critical to prevent hydrolysis .
Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) resolves structural details, while gas chromatography-mass spectrometry (GC-MS) confirms purity. Differential scanning calorimetry (DSC) can assess thermal stability. Cross-validate results with elemental analysis to ensure consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data obtained for this compound?
- Methodological Answer : Apply iterative data triangulation by comparing NMR, IR, and X-ray crystallography results. For example, if ²⁹Si NMR signals conflict with theoretical predictions, re-examine solvent effects or crystal packing influences. Use computational tools (DFT calculations) to model spectral outcomes and identify anomalies .
Q. What are the environmental impacts of this compound, and how can they be assessed?
- Methodological Answer : Conduct lifecycle analysis (LCA) to evaluate persistence and bioaccumulation potential. Analogous chlorinated compounds (e.g., HCFCs) show ozone depletion potential (ODP), suggesting similar assessments via gas-phase reactivity studies or computational modeling of atmospheric half-lives .
Q. How can the synthesis process be optimized to improve yield and reduce by-products?
- Methodological Answer : Employ design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, solvent polarity). For example, continuous flow reactors enhance mixing efficiency in halogenation reactions, reducing side products like dichlorinated derivatives. Monitor by-product formation using GC-MS and adjust stoichiometry dynamically .
Q. What strategies ensure methodological rigor and data validity in experimental studies involving this compound?
- Methodological Answer : Implement triangulation by combining quantitative (e.g., GC purity data) and qualitative (e.g., crystallographic structure) analyses. Use control experiments to isolate variables (e.g., moisture exclusion). Peer review of raw data and adherence to FAIR (Findable, Accessible, Interoperable, Reusable) principles enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
